molecular formula C15H21ClN2O B247957 N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide

N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide

Cat. No. B247957
M. Wt: 280.79 g/mol
InChI Key: ZBLNDCYFJYPYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide, also known as Clonidine, is a medication used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD). It belongs to the class of drugs known as centrally acting alpha-agonist hypotensive agents. Clonidine is a potent antihypertensive agent that acts on the central nervous system to decrease sympathetic tone. It is also used as an analgesic and sedative in certain medical procedures.

Mechanism of Action

N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide acts on the central nervous system by stimulating alpha-adrenergic receptors in the brain. This leads to a decrease in sympathetic tone, resulting in a decrease in heart rate, cardiac output, and peripheral resistance. N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide also acts on imidazoline receptors, which are involved in the regulation of blood pressure.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has several biochemical and physiological effects. It reduces sympathetic nervous system activity, resulting in a decrease in heart rate, blood pressure, and cardiac output. N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide also increases parasympathetic nervous system activity, leading to a decrease in heart rate. Additionally, N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been shown to have analgesic and sedative effects.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has several advantages for use in lab experiments. It is a potent antihypertensive agent that can be used to study the effects of blood pressure on various physiological processes. N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide is also used in the management of opioid withdrawal symptoms, making it useful in addiction research. However, N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has some limitations for use in lab experiments. It can cause sedation and drowsiness, which may interfere with experimental results. Additionally, N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has a short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide. One area of interest is the use of N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide in the treatment of anxiety disorders. N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been shown to have anxiolytic effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is the use of N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide in the treatment of neuropathic pain. N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been shown to have analgesic effects in animal models, and further research is needed to determine its potential as a treatment for neuropathic pain. Additionally, research is needed to determine the long-term effects of N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide use, particularly in children with ADHD.

Synthesis Methods

N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide is synthesized by reacting 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-3-oxobutanoic acid ethyl ester. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to form N-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester. The final step involves reacting the ester with 2-methyl-2-propen-1-amine to form N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide.

Scientific Research Applications

N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to be effective in reducing blood pressure in hypertensive patients. N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide is also used in the treatment of ADHD, where it helps to improve focus and attention in children. Additionally, N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide has been used in the management of opioid withdrawal symptoms, where it helps to alleviate the symptoms of withdrawal.

properties

Product Name

N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide

InChI

InChI=1S/C15H21ClN2O/c1-4-18(11-12(2)3)10-9-15(19)17-14-7-5-13(16)6-8-14/h5-8H,2,4,9-11H2,1,3H3,(H,17,19)

InChI Key

ZBLNDCYFJYPYMO-UHFFFAOYSA-N

SMILES

CCN(CCC(=O)NC1=CC=C(C=C1)Cl)CC(=C)C

Canonical SMILES

CCN(CCC(=O)NC1=CC=C(C=C1)Cl)CC(=C)C

Origin of Product

United States

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